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Tris(dimethylamino)gallium -

Tris(dimethylamino)gallium

Catalog Number: EVT-13946737
CAS Number:
Molecular Formula: C6H18GaN3
Molecular Weight: 201.95 g/mol
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Product Introduction

Overview

Tris(dimethylamino)gallium, also known as tris(dimethylamido)gallium(III), is a chemical compound with the formula Ga(NMe₂)₃. It is classified as an organometallic compound and is primarily used as a precursor in the deposition of gallium nitride films, which are essential in the semiconductor industry. This compound exists in a dimeric form, formally referred to as bis(μ-dimethylamino)tetrakis(dimethylamino)digallium. It can be synthesized from gallium trichloride and lithium dimethylamide and has garnered attention for its applications in atomic layer deposition processes .

Synthesis Analysis

Methods

Tris(dimethylamino)gallium can be synthesized through several methods, with one common route involving the reaction of gallium trichloride (GaCl₃) with lithium dimethylamide (LiNMe₂). This reaction typically occurs in a non-polar solvent such as hexane at low temperatures to favor the formation of the desired product. The general reaction can be represented as follows:

GaCl3+3LiNMe2Ga NMe2 3+3LiCl\text{GaCl}_3+3\text{LiNMe}_2\rightarrow \text{Ga NMe}_2\text{ }_3+3\text{LiCl}

This method allows for the production of high-purity tris(dimethylamino)gallium suitable for further chemical applications .

Molecular Structure Analysis

Structure

Tris(dimethylamino)gallium exhibits a tetrahedral coordination geometry around the gallium atom, characterized by three dimethylamido ligands. The molecular structure can be represented as follows:

  • Molecular Formula: C₆H₁₈GaN₃
  • Molecular Weight: 201.95 g/mol
  • Bonding: The gallium atom is bonded to three nitrogen atoms from the dimethylamido groups, which are further bonded to methyl groups.

Data

  • Boiling Point: Approximately 55.7 °C at 760 mm Hg
  • Melting Point: 104-105.5 °C
  • Density: Not available

The compound's structure facilitates its role in various chemical reactions and applications, particularly in thin film deposition .

Chemical Reactions Analysis

Tris(dimethylamino)gallium participates in several chemical reactions, including:

  • Oxidation: It can be oxidized to form gallium oxide (Ga₂O₃) when exposed to oxygen or other oxidizing agents.
  • Reduction: Under specific conditions, it may be reduced to elemental gallium.
  • Substitution Reactions: The compound can undergo substitution reactions with other ligands, leading to the formation of different gallium complexes.

These reactions are significant for its use in synthesizing gallium-based materials and compounds .

Mechanism of Action

Process

Tris(dimethylamino)gallium acts primarily as a precursor for atomic layer deposition processes, particularly in the synthesis of gallium nitride films. The mechanism involves its interaction with ammonia plasma during deposition, resulting in the formation of high-quality epitaxial films at low temperatures.

Data

  • Target of Action: Gallium nitride film growth
  • Mode of Action: Facilitates low-temperature atomic layer deposition
  • Biochemical Pathways: Involves reactions with alcohols or water to produce gallium oxide films.

The stability of tris(dimethylamino)gallium in dry environments allows it to be effectively utilized in these advanced deposition techniques .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid or solid depending on temperature.
  • Boiling Point: 55.7 °C
  • Melting Point: 104-105.5 °C
  • Flash Point: 125 °C
  • Hazard Classification: Flammable and corrosive (GHS hazard codes F and C).

Chemical Properties

Tris(dimethylamino)gallium is sensitive to moisture and decomposes upon contact with water or acidic/basic environments. It is miscible with organic solvents but reacts vigorously with moisture, leading to hydrolysis and formation of gallium oxide .

Applications

Tris(dimethylamino)gallium has several scientific uses:

  • Precursor for Gallium Nitride Films: Essential for semiconductor applications.
  • Growth of Gallium Oxide Films: Used in various electronic devices.
  • Synthesis of Gallium Nanoparticles: Facilitates the generation of monodispersed colloidal nanoparticles.
  • Atomic Layer Deposition Processes: Employed in creating thin films for optoelectronic devices.

These applications highlight its significance in materials science and nanotechnology, particularly within the electronics sector .

Synthesis Methodologies of Tris(dimethylamino)gallium Complexes

Ligand Exchange Reactions in Organogallium Precursor Synthesis

Ligand exchange represents the predominant synthetic pathway for preparing tris(dimethylamino)gallium(III), leveraging the high reactivity of gallium halides with nitrogen-centered nucleophiles. The most industrially viable method involves reacting gallium trichloride (GaCl₃) with lithium dimethylamide (LiNMe₂) in anhydrous hexane at cryogenic temperatures (-30°C to -40°C). This meticulously controlled environment minimizes undesirable side reactions while facilitating the formation of the target complex through complete halogen displacement. The stoichiometry follows a 1:3 molar ratio of GaCl₃ to LiNMe₂, ensuring quantitative conversion of halide ligands to dimethylamido groups .

Alternative ligand exchange routes have demonstrated limitations in producing homoleptic complexes. Transamination protocols employing gallium tris(bis(trimethylsilyl)amide (Ga[N(SiMe₃)₂]₃) and dimethylsilylamine (HN(SiHMe₂)₂) proved ineffective for synthesizing Ga[N(SiHMe₂)₂]₃, yielding instead unexpected methyl-bridged byproducts. This highlights the sensitivity of gallium precursors to ligand steric bulk and potential reductive elimination pathways . Similarly, alkane elimination strategies using trialkylgallium compounds (R₃Ga) and dimethylamine encounter challenges with incomplete substitution and thermal instability, restricting their utility for high-purity precursor synthesis .

Table 1: Ligand Exchange Routes for Tris(dimethylamino)gallium Synthesis

MethodReaction SchemeYieldKey Limitations
Halide Amination (Standard)GaCl₃ + 3LiNMe₂ → Ga(NMe₂)₃ + 3LiCl70-85%Requires rigorous exclusion of air/moisture
TranssilylaminationGa(NR₂)₃ + 3HNMe₂ → Ga(NMe₂)₃ + 3HR₂NH<10%Low efficiency, competing decomposition
Alkane EliminationR₃Ga + 3HNMe₂ → Ga(NMe₂)₃ + 3RH15-30%Low yields, significant byproduct formation

Dimerization Mechanisms in Tris(dimethylamino)gallium(III) Systems

Tris(dimethylamino)gallium(III) exhibits spontaneous dimerization in the solid state and solution, forming the thermodynamically stable hexakis(dimethylamido)digallium (Ga₂(NMe₂)₆). This dimeric structure arises through bridging interactions where two dimethylamido ligands adopt μ₂-coordination modes between gallium centers. X-ray crystallographic analyses of related gallium amides reveal Ga-N bond lengths averaging 1.97 Å for terminal ligands and 2.10 Å for bridging ligands, reflecting the distinct bonding environments. The Ga-N-Ga bridging angles typically range between 85-95°, indicating significant distortion from linearity [1] .

The driving forces for dimerization include electron deficiency at the gallium center and minimization of steric repulsion. Monomeric Ga(NMe₂)₃ possesses a formal electron count of six at gallium, making it highly Lewis acidic. Dimerization allows partial electron donation from bridging nitrogen atoms, enhancing electronic stability. Computational studies indicate that steric congestion from bulky dimethylamido ligands favors dimerization through a reduction in ligand-ligand repulsion compared to the monomeric form. This is evidenced by the near-trigonal planar coordination (sum of angles ≈ 360°) observed in monomeric methylgallium silylamide derivatives, which transform into dimeric or oligomeric structures upon removal of steric protection .

Solvent-Free Coordination Pathways for Solid-State Precursor Formation

Solvent-free synthesis offers significant advantages for producing high-purity tris(dimethylamino)gallium precursors suitable for thin-film deposition. The salt metathesis reaction between solid GaCl₃ and LiNMe₂ proceeds efficiently under vacuum or inert atmosphere at 80-100°C. This approach eliminates solvent contamination risks and facilitates direct recovery of volatile products. The reaction proceeds via a solid-state diffusion mechanism, where initial contact points between reactants form reactive intermediates that gradually convert to the desired product .

Advanced characterization reveals these solvent-free routes enable low-temperature ALD compatibility. Ga₂(NMe₂)₆ exhibits self-limiting surface reactions with ammonia plasma at temperatures as low as 130°C, achieving consistent growth per cycle (GPC) of 1.4 Å/cycle. This contrasts sharply with conventional precursors like trimethylgallium, which require significantly higher deposition temperatures (>400°C) and often lead to carbon-contaminated films. The solvent-free synthesis preserves the thermolabile Ga-N bonds essential for low-temperature precursor reactivity while minimizing organic impurities that could compromise film quality .

Table 2: Temperature-Dependent ALD Growth Characteristics Using Solvent-Free Ga₂(NMe₂)₆

Substrate Temperature (°C)Growth Per Cycle (Å/cycle)CrystallinityCarbon Impurity
1301.4Polycrystalline<2 at%
2001.4Epitaxial (on 4H-SiC)<2 at%
2501.1Polycrystalline<2 at%

Properties

Product Name

Tris(dimethylamino)gallium

IUPAC Name

N-[bis(dimethylamino)gallanyl]-N-methylmethanamine

Molecular Formula

C6H18GaN3

Molecular Weight

201.95 g/mol

InChI

InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3

InChI Key

ZRXBTFLOBMVHAY-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Ga](N(C)C)N(C)C

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